

# Cedazuridine's effect on the pharmacokinetics of nucleoside analogs

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide: The Effect of **Cedazuridine** on the Pharmacokinetics of Nucleoside Analogs

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of **cedazuridine** on the pharmacokinetics of nucleoside analogs. **Cedazuridine**, a potent cytidine deaminase (CDA) inhibitor, represents a significant advancement in the oral delivery of certain chemotherapeutic agents that are otherwise limited by extensive first-pass metabolism.

## Introduction: Overcoming the Challenge of Oral Nucleoside Analog Therapy

Nucleoside analogs, such as decitabine and azacitidine, are cornerstone therapies for myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2] Their therapeutic efficacy is derived from their ability to incorporate into DNA and RNA, leading to DNA hypomethylation and subsequent re-expression of tumor suppressor genes.[3] However, the clinical utility of these agents in an oral formulation has historically been hampered by their rapid degradation by the enzyme cytidine deaminase (CDA), which is highly expressed in the gastrointestinal tract and liver.[3] This enzymatic breakdown leads to low and variable oral bioavailability, necessitating parenteral administration which can be burdensome for patients requiring long-term treatment.[3][4]



**Cedazuridine** was developed to address this limitation. It is a novel, potent, and orally bioavailable inhibitor of CDA.[3][4] By co-administering **cedazuridine** with a nucleoside analog, the enzymatic degradation of the analog is blocked, leading to increased systemic exposure and bioavailability, thereby enabling effective oral administration.[4][5] The fixed-dose combination of decitabine and **cedazuridine** (Inqovi®) has been approved for the treatment of MDS and CMML, demonstrating pharmacokinetic equivalence to intravenous (IV) decitabine.[4]

### **Mechanism of Action of Cedazuridine**

**Cedazuridine** is a synthetic nucleoside analog derived from tetrahydrouridine (THU).[7][8] Its primary mechanism of action is the potent and specific inhibition of cytidine deaminase (CDA). [3][9] CDA is responsible for the deamination of cytidine and its analogs, converting them into inactive uridine derivatives.[3] When nucleoside analogs like decitabine are taken orally, they are subject to extensive first-pass metabolism by CDA in the gut and liver, which severely limits the amount of active drug reaching systemic circulation.[3][4]

By inhibiting CDA, **cedazuridine** effectively shields the co-administered nucleoside analog from degradation.[5] This inhibition allows for a greater fraction of the orally administered dose to be absorbed intact, leading to significantly higher systemic exposure (AUC) and peak plasma concentrations (Cmax) of the nucleoside analog.[5] This mechanism allows an oral regimen to replicate the pharmacokinetic profile of an intravenous infusion.[6][10] **Cedazuridine** itself is not a substrate for cytochrome P450 (CYP) enzymes and does not significantly induce or inhibit major CYP isoforms, minimizing the potential for certain drug-drug interactions.[5][7]





Click to download full resolution via product page

Caption: Mechanism of Cedazuridine Action.

# Pharmacokinetic Data: Cedazuridine with Nucleoside Analogs



The co-administration of **cedazuridine** has been shown to profoundly alter the pharmacokinetic profile of orally administered nucleoside analogs, most notably decitabine.

#### **Decitabine**

Clinical studies have demonstrated that the oral fixed-dose combination of 35 mg decitabine and 100 mg **cedazuridine** can achieve systemic exposures comparable to a standard 20 mg/m² intravenous infusion of decitabine over five days.[4][6]

| Parameter                      | Oral Decitabine (35<br>mg) + Cedazuridine<br>(100 mg) | IV Decitabine (20<br>mg/m²) | Reference |
|--------------------------------|-------------------------------------------------------|-----------------------------|-----------|
| 5-Day Cumulative<br>AUC        | ~99% of IV decitabine                                 | -                           | [4][5]    |
| Day 1 AUC GMR<br>(Oral vs. IV) | 60%                                                   | -                           | [5]       |
| Day 5 AUC GMR<br>(Oral vs. IV) | 106%                                                  | -                           | [5]       |
| Median Tmax<br>(Decitabine)    | ~1 hour                                               | Not Applicable              | [5]       |
| Median Tmax<br>(Cedazuridine)  | ~3 hours                                              | Not Applicable              | [5]       |

AUC: Area Under the Curve; GMR: Geometric Mean Ratio; Tmax: Time to Maximum Concentration.

In a phase 2 crossover study, the ratio of the geometric least-squares mean 5-day AUC for oral administration versus IV was 97.6% for the fixed-dose combination tablet.[11][12]



| Dose Cohort (Oral<br>Decitabine + 100 mg<br>Cedazuridine) | 5-Day AUC Ratio (Oral vs.<br>IV Decitabine) | Reference |
|-----------------------------------------------------------|---------------------------------------------|-----------|
| 30 mg Decitabine                                          | 81%                                         | [6]       |
| 40 mg Decitabine                                          | 128%                                        | [6]       |

These data led to the selection of the 35 mg decitabine dose in the fixed combination to best emulate the exposure of the standard IV regimen.[6][10]

#### **Azacitidine**

Preclinical studies have explored the combination of **cedazuridine** with oral azacitidine. In murine and monkey models, the addition of **cedazuridine** to oral azacitidine resulted in pharmacokinetic profiles similar to parenteral (subcutaneous or intraperitoneal) administration of azacitidine.[2][13][14]

In cynomolgus monkeys, oral azacitidine (6.25 mg/kg) alone resulted in a mean AUC of  $18.9 \pm 10.1 \text{ ng} \cdot \text{h/mL}$ , compared to  $369 \pm 42 \text{ ng} \cdot \text{h/mL}$  when administered subcutaneously.[14] The addition of **cedazuridine** to oral azacitidine is being investigated to bridge this gap and achieve exposures equivalent to parenteral administration.[15] A Phase 1 clinical trial (NCT04256317) is currently evaluating the oral combination of azacitidine and **cedazuridine** (ASTX030) in patients with MDS and AML.[15][16]

### **Experimental Protocols**

The development of the decitabine/**cedazuridine** combination involved several key clinical trials with specific methodologies.

### Phase 1 Dose-Escalation Study (ASTX727-01)

- Objective: To determine the recommended Phase 2 dose of an oral fixed-dose combination
  of decitabine and cedazuridine that emulates the pharmacokinetics of standard IV
  decitabine.[8][17]
- Study Design: A multicenter, open-label, dose-escalation study in patients with MDS or CMML.[17] Patients were assigned to cohorts with escalating oral doses of decitabine



(starting at 20 mg) and **cedazuridine** (starting at 40 mg).[17]

- Methodology: In Cycle 1, patients received a single oral dose of decitabine alone, followed by a 1-hour IV infusion of decitabine (20 mg/m²), and then the oral combination for the remaining days.[17] This design allowed for intra-patient comparison of PK profiles. From Cycle 2 onwards, patients received the oral combination for 5 days of a 28-day cycle.[17] Dose escalation was guided by pharmacokinetic data, with the goal of matching the mean decitabine AUC of the IV dose.[17]
- Pharmacokinetic Assessment: Serial plasma samples were collected at predefined time
  points after oral and IV administration to determine decitabine and cedazuridine
  concentrations. Pharmacokinetic parameters (AUC, Cmax, Tmax) were calculated using
  non-compartmental analysis.
- Pharmacodynamic Assessment: Global DNA methylation was assessed using Long Interspersed Nuclear Element-1 (LINE-1) demethylation as a surrogate marker.[16]

## Phase 2/3 Randomized Crossover Study (ASTX727-02 / NCT02103478 & NCT03306264)

- Objective: To compare the systemic decitabine exposure, pharmacodynamics, safety, and efficacy of the oral combination versus IV decitabine.[11][18]
- Study Design: A multicenter, randomized, open-label, 2-period crossover study.[11][18]
- Patient Population: Adults with MDS (Intermediate-1, Intermediate-2, or High-risk by IPSS) or CMML.[11][12]
- Methodology: Patients were randomized 1:1 to one of two sequences. Sequence A: Oral decitabine (35 mg)/cedazuridine (100 mg) daily for 5 days in Cycle 1, followed by IV decitabine (20 mg/m²) daily for 5 days in Cycle 2. Sequence B: The reverse order of administration.[18] After the two crossover cycles, all patients continued with the oral combination therapy in subsequent 28-day cycles.[12][18]
- Primary Endpoints: The primary pharmacokinetic endpoint was the equivalence of the 5-day total decitabine AUC between the oral and IV routes.[18] Pharmacodynamic endpoints included LINE-1 DNA demethylation.[11] Efficacy was assessed by overall response rate.[11]





Click to download full resolution via product page

Caption: Randomized Crossover Clinical Trial Workflow.



#### Conclusion

The co-administration of **cedazuridine** with orally delivered nucleoside analogs, particularly decitabine, marks a pivotal development in the treatment of myeloid malignancies. By effectively inhibiting cytidine deaminase, **cedazuridine** prevents the extensive first-pass metabolism of these drugs, enabling an oral formulation to achieve pharmacokinetic and pharmacodynamic profiles equivalent to established intravenous regimens.[6][8] This innovation not only reduces the burden of treatment for patients but also ensures consistent and reliable systemic drug exposure. The successful development and approval of the fixed-dose combination of decitabine and **cedazuridine** serves as a powerful proof-of-concept for this therapeutic strategy, with ongoing research poised to extend these benefits to other nucleoside analogs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. astx.com [astx.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Decitabine/Cedazuridine: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Clinical activity, pharmacokinetics, and pharmacodynamics of oral hypomethylating agents for myelodysplastic syndromes/neoplasms and acute myeloid leukemia: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]
- 8. Cedazuridine/decitabine: from preclinical to clinical development in myeloid malignancies -PMC [pmc.ncbi.nlm.nih.gov]
- 9. cedazuridine My Cancer Genome [mycancergenome.org]

#### Foundational & Exploratory





- 10. The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Azacitidine and Cedazuridine Approximate Parenteral Azacitidine Efficacy in Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral Azacitidine and Cedazuridine Approximate Parenteral Azacitidine Efficacy in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Savona et al., An oral fixed-dose combination of decitabine and cedazuridine in myelodysplastic syndromes: a multicentre, open-label, dose-escalation, phase 1 study – Astex [astx.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Cedazuridine's effect on the pharmacokinetics of nucleoside analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668773#cedazuridine-s-effect-on-thepharmacokinetics-of-nucleoside-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com